molecular formula C15H22O2 B12590088 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate CAS No. 645421-47-2

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate

Cat. No.: B12590088
CAS No.: 645421-47-2
M. Wt: 234.33 g/mol
InChI Key: SZQACVNIQZDOBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate typically involves the esterification of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol with pent-4-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-yl pent-4-enoate is unique due to its specific ester functional group and the presence of both methyl and prop-2-en-1-yl substituents on the cyclohexene ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

645421-47-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2-methyl-3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate

InChI

InChI=1S/C15H22O2/c1-4-6-11-15(16)17-14-10-7-9-13(8-5-2)12(14)3/h4-5,14H,1-2,6-11H2,3H3

InChI Key

SZQACVNIQZDOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1OC(=O)CCC=C)CC=C

Origin of Product

United States

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